molecular formula C17H16BrN3O3S B3521430 N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide

N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide

Cat. No.: B3521430
M. Wt: 422.3 g/mol
InChI Key: ZQTWPRNRDAQXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c1-12-3-9-15(10-4-12)25(22,23)21(2)11-16-19-17(20-24-16)13-5-7-14(18)8-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTWPRNRDAQXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide typically involves multiple steps. One common route includes the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the bromophenyl group and the sulfonamide moiety. Key reactions may include:

    Cyclization: Formation of the 1,2,4-oxadiazole ring through cyclization of appropriate precursors.

    Bromination: Introduction of the bromophenyl group via bromination reactions.

    Sulfonamide Formation: Coupling of the sulfonamide group under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of protein-protein interactions and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-methoxybenzamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide stands out due to its combination of the 1,2,4-oxadiazole ring and the sulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.